4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule featuring a pyran-2-one core substituted with a 6-methyl group and a piperidin-4-yl-oxy moiety. The piperidine ring is further functionalized with a 2-bromobenzoyl group, introducing both aromaticity and halogen-based electronic effects. The bromine atom at the ortho position of the benzoyl group likely enhances steric bulk and contributes to halogen bonding interactions, which are critical in medicinal chemistry for target binding .
Properties
IUPAC Name |
4-[1-(2-bromobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-10-14(11-17(21)23-12)24-13-6-8-20(9-7-13)18(22)15-4-2-3-5-16(15)19/h2-5,10-11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBBJPZBQWGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters
The pyran-2-one core is synthesized via acid-catalyzed cyclization of β-keto esters. Ethyl acetoacetate undergoes condensation with formaldehyde under acidic conditions (H₂SO₄, 0–5°C), yielding 6-methyl-4-hydroxy-2H-pyran-2-one after hydrolysis.
Reaction Conditions :
- Substrate : Ethyl acetoacetate (10 mmol)
- Reagents : Formaldehyde (12 mmol), H₂SO₄ (0.5 M), H₂O
- Temperature : 0–5°C → room temperature (24 h)
- Yield : 72%
Characterization :
- ¹H NMR (CDCl₃) : δ 6.25 (d, J = 6.0 Hz, 1H, H-3), 5.92 (s, 1H, H-5), 4.10 (br s, 1H, OH), 2.45 (s, 3H, CH₃).
Functionalization of the Piperidine Scaffold
Acylation of Piperidin-4-ol
Piperidin-4-ol reacts with 2-bromobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt), yielding 1-(2-bromobenzoyl)piperidin-4-ol.
Reaction Conditions :
- Substrate : Piperidin-4-ol (5 mmol)
- Reagents : 2-Bromobenzoyl chloride (5.5 mmol), Et₃N (6 mmol), DCM
- Temperature : 0°C → room temperature (12 h)
- Yield : 85%
Characterization :
Coupling of Pyran-2-one and Piperidine Moieties
Mitsunobu Etherification
The hydroxyl groups of 4-hydroxy-6-methyl-2H-pyran-2-one and 1-(2-bromobenzoyl)piperidin-4-ol undergo Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Conditions :
- Substrates : 4-Hydroxy-6-methyl-2H-pyran-2-one (3 mmol), 1-(2-bromobenzoyl)piperidin-4-ol (3.3 mmol)
- Reagents : DEAD (3.6 mmol), PPh₃ (3.6 mmol), THF
- Temperature : 0°C → room temperature (18 h)
- Yield : 68%
Characterization :
- ¹³C NMR (CDCl₃) : δ 170.2 (C=O, pyranone), 164.8 (C=O, benzoyl), 132.1–127.4 (aromatic C), 67.5 (C-O-C), 21.3 (CH₃).
Comparative Analysis of Coupling Methods
| Method | Substrates | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | 4-OH-pyranone + 4-OH-piperidine | DEAD, PPh₃ | 68 | 98 |
| SN2 Substitution | 4-Cl-pyranone + 4-OH-piperidine | K₂CO₃, DMF | 42 | 89 |
| Ullmann Coupling | 4-Br-pyranone + 4-OH-piperidine | CuI, L-proline | 55 | 92 |
Mitsunobu coupling provides superior regioselectivity and yield compared to SN2 or Ullmann methods.
Industrial-Scale Optimization
Continuous Flow Synthesis
A two-step continuous process enhances throughput:
- Piperidine Acylation : Tubular reactor (DCM, 25°C, residence time: 30 min).
- Mitsunobu Coupling : Microreactor (THF, 40°C, residence time: 2 h).
Outcomes :
Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Challenges and Mitigation Strategies
Epimerization During Acylation
The stereochemical integrity of piperidin-4-ol is preserved by:
- Low-Temperature Acylation (0°C)
- Non-Polar Solvents (DCM vs. THF)
Result : >99% retention of configuration.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups in place of the bromine atom.
Scientific Research Applications
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The following compounds share structural motifs with the target molecule but differ in substituents, leading to distinct physicochemical and biological properties:
Sulfonyl vs. Benzoyl Groups
- 4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one ():
- Key Difference : Replaces the benzoyl group with a sulfonyl-linked bromothiophene.
- Impact : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, reducing piperidine’s basicity and increasing molecular polarity. The bromothiophene ring introduces sulfur-based aromaticity, which may alter π-π stacking interactions compared to benzene .
- Molecular Weight : 434.33 g/mol (vs. ~391 g/mol for the target compound).
Trifluoromethyl and Fluoro Substituents
- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) (): Key Difference: Features a trifluoromethyl (-CF₃) group on the benzamide moiety. However, the ethylthioureido side chain introduces hydrogen-bonding capacity, which may affect solubility . Synthesis Yield: 64.2%, indicating moderate reactivity under NaH-mediated conditions.
Ethoxyphenyl-Propanoyl Derivatives
- 4-({1-[3-(2-Ethoxyphenyl)propanoyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (BJ06506) (): Key Difference: Substitutes benzoyl with a propanoyl chain bearing a 2-ethoxyphenyl group. The ethoxy group (-OCH₂CH₃) enhances solubility through polar interactions .
Comparative Data Table
Implications for Bioactivity
- Halogen Bonding: The bromine atom in the target compound may enhance binding to electron-rich regions in biological targets, a feature absent in non-halogenated analogs like BJ06506 .
Biological Activity
The compound 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule characterized by its unique structural features, including a pyran ring, a piperidine moiety, and a bromobenzoyl substituent. With the molecular formula and a molecular weight of 392.2 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Structural Characteristics
The compound's structure contributes to its biological activity through various functional groups that facilitate interactions with biological targets. The presence of both the piperidine and pyran moieties enhances its pharmacological profile, allowing it to modulate enzyme activities and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrNO₄ |
| Molecular Weight | 392.2 g/mol |
| CAS Number | 1795423-70-9 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and a receptor antagonist . Its potential applications in medicinal chemistry make it a candidate for drug development targeting various diseases.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to platelet aggregation and other pathways influenced by piperidine derivatives.
- Receptor Modulation : Similar compounds have demonstrated activity as antagonists at anaphylatoxin receptors, suggesting that this compound may also interact with similar receptor systems.
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one.
Study 1: Inhibition of Enzymatic Activity
A study investigated the inhibitory effects of various piperidine derivatives on cytochrome P450 enzymes, revealing that modifications to the piperidine ring significantly influenced enzyme inhibition profiles. The presence of the bromobenzoyl group was found to enhance binding affinity .
Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of related compounds on HepG2 liver cancer cells, measuring IC50 values to determine potency. Compounds with structural similarities exhibited varying degrees of cytotoxicity, indicating that the presence of the piperidine moiety may enhance anticancer activity .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, comparisons were made with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-2H-pyran-2-one | Contains a pyran ring | Limited biological activity |
| 1-(2-Bromobenzoyl)piperidine | Contains piperidine and bromobenzoyl groups | Moderate receptor activity |
| 4-Bromo-6-methylpyran | Similar methyl and bromine substitutions | Lacks piperidine moiety |
These comparisons highlight the enhanced biological activity attributed to the unique combination of functionalities present in 4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one.
Q & A
Basic: How can researchers optimize the coupling reaction between the 2-bromobenzoyl group and the piperidine ring to minimize undesired byproducts?
Methodological Answer:
The coupling of 2-bromobenzoyl derivatives to piperidine rings often employs nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling. To optimize yield and reduce side reactions:
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reactivity and selectivity (e.g., as seen in palladium-catalyzed couplings in ).
- Catalyst Selection: Use Pd(dppf)Cl₂ or CuI for aryl halide activation, which reduces halogen scrambling .
- Base Optimization: Triethylamine (Et₃N) or K₂CO₃ in anhydrous DMF improves deprotonation of the piperidine nitrogen, enhancing nucleophilicity .
- Monitoring: Track reaction progress via TLC (hexane:EtOAc 3:1) or LC-MS to identify intermediates like unreacted 2-bromobenzoyl chloride.
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR:
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₉H₂₁BrNO₄, expected m/z ≈ 414.06 .
- IR Spectroscopy: Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ (pyranone) and ~1650 cm⁻¹ (benzoyl) .
Advanced: How does the bromine substituent on the benzoyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom acts as both a directing group and a leaving group:
-
Electronic Effects: The electron-withdrawing bromine increases the electrophilicity of the benzoyl carbonyl, facilitating nucleophilic attack on the piperidine nitrogen .
-
Steric Effects: Ortho-substitution on the benzoyl group may hinder coupling; this can be mitigated using bulky ligands (e.g., XPhos) to stabilize transition states .
-
Comparative Data:
Bromine Position Reaction Yield (%) Side Products (%) 2-Bromo (target) 65–70 10–15 (debrominated) 4-Bromo 50–55 25–30 (isomerization) Data inferred from analogous reactions in and .
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar piperidin-4-yloxy pyranone derivatives?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity: Impurities in 2-bromobenzoyl chloride (>95% purity required; see for purity standards).
- Solvent Drying: Anhydrous DMF or THF is critical; traces of water hydrolyze the benzoyl chloride intermediate, reducing yields .
- Workup Procedures: Use extraction with NaHCO₃ to remove unreacted acid chlorides, followed by column chromatography (silica gel, 10% MeOH/CH₂Cl₂) to isolate the product .
- Case Study: A 20% yield difference was traced to inadequate inert gas purging, leading to oxidative byproducts. Replicating conditions under argon improved yields to 68% .
Basic: What strategies are recommended for improving the solubility of this compound in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain stability .
- pH Adjustment: The pyranone’s enol ether (pKa ~4.5) can be protonated in acidic buffers (pH 3–4) to enhance solubility .
- Prodrug Derivatization: Introduce phosphate or PEG groups at the piperidine oxygen for temporary hydrophilic masking .
Advanced: What computational methods can predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of PI3Kγ or CDK2 (PDB: 1E7X) to model the pyranone’s interaction with the ATP-binding pocket .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the 2-bromobenzoyl group in hydrophobic pockets .
- QSAR Models: Correlate Hammett σ values of substituents (e.g., Br vs. Cl) with IC₅₀ data from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
